1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Overview
Description
1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridazinoindole family, known for its potential therapeutic applications, particularly in cancer treatment. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves several steps. One common method includes the mono and dialkylation of pyridazino[4,5-b]indole using alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The hydrazinolysis of mono and di-esters formed in this process yields the target hydrazides .
Chemical Reactions Analysis
1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Its unique properties make it useful in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves the inhibition of the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells. The up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes further supports its anti-cancer activity .
Comparison with Similar Compounds
1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one can be compared with other pyridazinoindole derivatives, such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
Hydrazide-based pyridazino[4,5-b]indole: Exhibits significant cytotoxic activity against various cancer cell lines.
The uniqueness of this compound lies in its specific inhibition of the PI3K/AKT/mTOR pathway, making it a potent anti-cancer agent with promising therapeutic potential.
Properties
IUPAC Name |
1,5-dimethyl-3H-pyridazino[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-10-8-5-3-4-6-9(8)15(2)11(10)12(16)14-13-7/h3-6H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNVCGOKEPVGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C3=CC=CC=C3N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520788 | |
Record name | 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73918-70-4 | |
Record name | 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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